molecular formula C10H13N B15234134 1-(4-Methylphenyl)prop-2-en-1-amine

1-(4-Methylphenyl)prop-2-en-1-amine

Cat. No.: B15234134
M. Wt: 147.22 g/mol
InChI Key: LELXCTMSPSFLDK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13N. It is a derivative of phenylpropene, where the phenyl group is substituted with a methyl group at the para position and an amine group at the terminal carbon of the propene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the Claisen–Schmidt condensation of 4-methylacetophenone with benzaldehyde, followed by reductive amination. The reaction is typically carried out in the presence of a base such as sodium hydroxide in methanol, yielding the desired product after recrystallization from hot methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These could include catalytic hydrogenation of intermediate compounds or the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methylphenyl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine.

    1-(4-Methylphenyl)prop-2-en-1-ol: Contains a hydroxyl group instead of an amine.

    1-(4-Methylphenyl)prop-2-en-1-amine hydrochloride: The hydrochloride salt form of the compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10H,1,11H2,2H3

InChI Key

LELXCTMSPSFLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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